molecular formula C7H12ClNO2 B1432474 3-(Methoxymethyl)pyrrolidine-1-carbonyl chloride CAS No. 1541965-20-1

3-(Methoxymethyl)pyrrolidine-1-carbonyl chloride

Cat. No.: B1432474
CAS No.: 1541965-20-1
M. Wt: 177.63 g/mol
InChI Key: JXPITDVDBQCEKU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxymethyl)pyrrolidine-1-carbonyl chloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)pyrrolidine-1-carbonyl chloride depends on its specific application. In medicinal chemistry, it may act as a prodrug or an active pharmaceutical ingredient that interacts with molecular targets such as enzymes or receptors. The carbonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity . The methoxymethyl group may enhance the compound’s lipophilicity and membrane permeability, facilitating its cellular uptake .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Methoxymethyl)pyrrolidine-1-carbonyl chloride is unique due to its highly reactive carbonyl chloride group, which allows it to participate in a wide range of chemical reactions. This reactivity makes it a valuable intermediate in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

3-(methoxymethyl)pyrrolidine-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClNO2/c1-11-5-6-2-3-9(4-6)7(8)10/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXPITDVDBQCEKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCN(C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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